N-(4-chlorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

Description

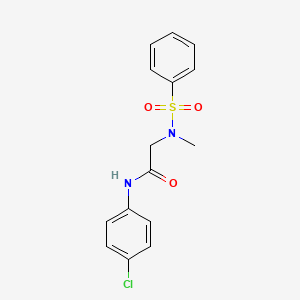

N-(4-Chlorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is a glycinamide derivative characterized by a central glycine backbone with three substituents:

- N-(4-chlorophenyl): A para-chlorinated phenyl group attached to the primary amine.

- N~2~-methyl: A methyl group on the secondary amine.

- N~2~-(phenylsulfonyl): A sulfonamide group with a phenyl ring.

This compound’s structure combines electron-withdrawing (chlorophenyl, sulfonyl) and lipophilic (methyl, phenyl) groups, which may influence its physicochemical properties, such as solubility, stability, and biological interactions.

Properties

IUPAC Name |

2-[benzenesulfonyl(methyl)amino]-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3S/c1-18(22(20,21)14-5-3-2-4-6-14)11-15(19)17-13-9-7-12(16)8-10-13/h2-10H,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFUJOVQISUVGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with methylamine and phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Chlorophenyl vs. Fluorophenyl: Chlorine’s larger atomic size and higher lipophilicity compared to fluorine may enhance membrane permeability but reduce metabolic stability . Phenylsulfonyl vs.

Impact on Pharmacokinetics :

- Methoxy and Acetamido Groups : These polar substituents (e.g., in and ) increase solubility but may reduce blood-brain barrier penetration.

- Nitro and Thiazole Groups : Strong electron-withdrawing groups (e.g., in ) can stabilize the molecule but may introduce toxicity risks.

Synthetic Accessibility: Methylation strategies (as in ’s hypoglycemic agent) demonstrate that minor substitutions (e.g., adding a methyl group) can prolong half-life without compromising activity . This suggests similar modifications to the target compound could optimize its pharmacokinetics.

Biological Activity

N-(4-chlorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological evaluations, including case studies and research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a chlorophenyl group, a methyl group, and a phenylsulfonyl moiety attached to a glycinamide backbone. The synthesis typically involves multiple steps, including the formation of the glycinamide core and subsequent introduction of the substituents through various chemical reactions such as sulfonation and amination.

Synthesis Overview:

- Step 1: Formation of the glycinamide backbone.

- Step 2: Introduction of the phenylsulfonyl group via sulfonation reactions.

- Step 3: Alkylation with the 4-chlorophenyl and methyl groups.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. In vitro studies indicate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.

| Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|

| Salmonella typhi | 15 | 2.14 |

| Bacillus subtilis | 12 | 3.50 |

| Escherichia coli | 9 | 5.00 |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential, particularly against acetylcholinesterase (AChE) and urease. The results suggest that it can serve as a potent inhibitor, which may have implications for treating conditions like Alzheimer's disease.

| Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 85 | 1.21 |

| Urease | 90 | 0.63 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Binding: The compound binds to active sites on enzymes like AChE, inhibiting their activity.

- Receptor Interaction: It may also interact with cellular receptors involved in signaling pathways related to inflammation and cancer proliferation.

Case Studies

-

Cancer Cell Proliferation Inhibition:

A study investigated the effects of this compound on cancer cell lines SW480 and HCT116. It was found to inhibit cell proliferation significantly, with IC50 values of 2 µM for SW480 cells and 0.12 µM for HCT116 cells, indicating its potential as an anticancer agent. -

Antioxidant Activity:

The antioxidant potential was assessed using the DPPH method, showing that while the compound exhibited some scavenging activity, it was less effective than standard antioxidants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.